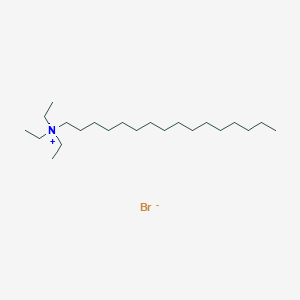
Acetylacetonatobis(ethylene)rhodium(I)
Übersicht
Beschreibung
Acetylacetonatobis(ethylene)rhodium(I) is a coordination compound that is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .
Molecular Structure Analysis
The molecular formula of Acetylacetonatobis(ethylene)rhodium(I) is C9H15O2Rh . The compound is also known by other names such as Bis(ethylene)(2,4-pentanedionato)rhodium(I), Diethylene(acetylacetonato)rhodium, and Bis(ethylene)rhodium(I) acetylacetonate .Physical And Chemical Properties Analysis
Acetylacetonatobis(ethylene)rhodium(I) is a solid compound with a molecular weight of 258.12 g/mol . It has a melting point range of 141-142 °C . The compound should be stored under inert gas at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Precursor to Mononuclear Rhodium Complexes
Acetylacetonatobis(ethylene)rhodium(I) is commonly used as a precursor to synthesize mononuclear rhodium complexes . These complexes have a wide range of applications in various fields of chemistry, including catalysis, materials science, and biochemistry.
Catalyst in Asymmetric Arylation Reactions
This compound is also used as a catalyst in asymmetric arylation reactions . Asymmetric arylation is a key process in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/b4-3-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQSOHSPTULSFS-FGSKAQBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C=C.C=C.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylacetonatobis(ethylene)rhodium(I) | |
CAS RN |
12082-47-2 | |
| Record name | Bis(η2-ethylene)(pentane-2,4-dionato-O,O')rhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic applications of Acetylacetonatobis(ethylene)rhodium(I) and how does its structure contribute to its activity?
A1: Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as [(acac)Rh(C2H4)2], is a valuable catalyst in various organic reactions. Its structure plays a crucial role in its catalytic properties []:
Q2: Are there any safety concerns associated with handling Acetylacetonatobis(ethylene)rhodium(I) in a laboratory setting?
A2: Yes, safety precautions are crucial when handling Acetylacetonatobis(ethylene)rhodium(I) []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)


